

# An In-depth Technical Guide to 2-Methoxy-1-heptene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-1-heptene

Cat. No.: B14582286

[Get Quote](#)

## Introduction

**2-Methoxy-1-heptene** is an organic compound classified as an enol ether. Its structure consists of a seven-carbon heptene backbone with a double bond at the first carbon (C1) and a methoxy group (-OCH<sub>3</sub>) attached to the second carbon (C2). The IUPAC name for this compound is 2-methoxyhept-1-ene. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and reactivity, tailored for researchers and professionals in drug development and chemical synthesis.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **2-methoxy-1-heptene**.

Table 1: Physical and Chemical Properties

| Property          | Value                                                       | Source       |
|-------------------|-------------------------------------------------------------|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>16</sub> O                            | PubChem[1]   |
| Molecular Weight  | 128.21 g/mol                                                | EvitaChem[2] |
| Appearance        | Colorless liquid                                            | EvitaChem[2] |
| Boiling Point     | Approximately 160 °C                                        | EvitaChem[2] |
| Density           | Approximately 0.8 g/cm <sup>3</sup>                         | EvitaChem[2] |
| Stability         | Stable under normal conditions, but sensitive to oxidation. | EvitaChem[2] |
| Reactivity        | Reacts readily with strong acids and bases.                 | EvitaChem[2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Spectrum            | Key Features                                                                                                                                     |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Signals expected for vinylic protons, a methoxy group singlet, and aliphatic protons of the heptyl chain.                                        |
| <sup>13</sup> C NMR | Signals for sp <sup>2</sup> hybridized carbons of the double bond, a methoxy carbon, and sp <sup>3</sup> hybridized carbons of the heptyl chain. |
| IR Spectroscopy     | Characteristic peaks for C=C stretching (around 1650 cm <sup>-1</sup> ), C-O-C stretching (around 1100 cm <sup>-1</sup> ), and C-H stretching.   |
| Mass Spectrometry   | A molecular ion peak corresponding to the molecular weight (128.21 m/z) and characteristic fragmentation patterns.                               |

## Synthesis of 2-Methoxy-1-heptene

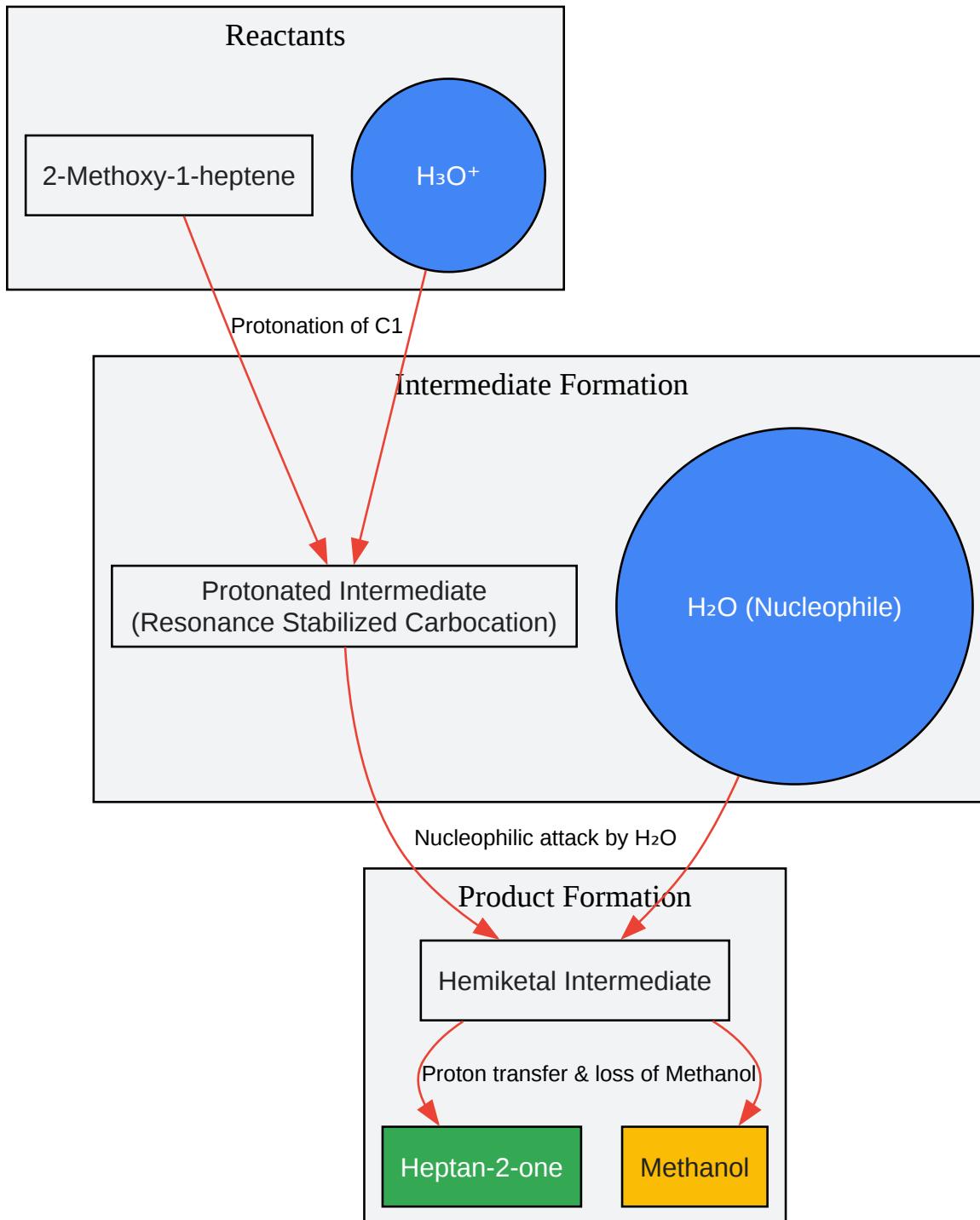
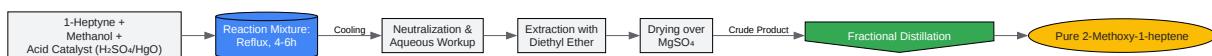
The synthesis of **2-methoxy-1-heptene** can be achieved through various methods, with the acid-catalyzed addition of methanol to an alkyne or the elimination from a di-alkoxy precursor being common strategies. A prevalent method involves the alkylation of 1-heptene with methanol under acidic conditions.<sup>[2]</sup>

## Experimental Protocol: Acid-Catalyzed Methoxylation of 1-Heptyne

This protocol describes a plausible two-step synthesis route starting from 1-heptyne, proceeding through an intermediate to yield **2-methoxy-1-heptene**.

### Materials:

- 1-Heptyne
- Methanol (anhydrous)
- Mercury(II) oxide (HgO)
- Sulfuric acid (concentrated)
- Sodium methoxide
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Pentane



### Procedure:

- Preparation of 2,2-dimethoxyheptane:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend mercury(II) oxide in anhydrous methanol.

- Add concentrated sulfuric acid dropwise while cooling the flask in an ice bath.
- Add 1-heptyne dropwise to the stirred solution.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Cool the reaction mixture and neutralize with sodium methoxide.
- Pour the mixture into water and extract with diethyl ether.
- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2,2-dimethoxyheptane.

- Elimination to form **2-Methoxy-1-heptene**:
  - The crude 2,2-dimethoxyheptane is subjected to elimination conditions, for example, by heating with a catalytic amount of a strong acid, or by using a base to promote elimination if a suitable leaving group is present on an adjacent carbon. A more controlled method involves pyrolysis over a suitable catalyst.
- Purification:
  - The resulting crude **2-methoxy-1-heptene** is purified by fractional distillation under reduced pressure to yield the final product.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-1-heptene | C8H16O | CID 551618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Methoxy-1-heptene (EVT-14716175) | 61142-46-9 [evitachem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-1-heptene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14582286#2-methoxy-1-heptene-iupac-name]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)